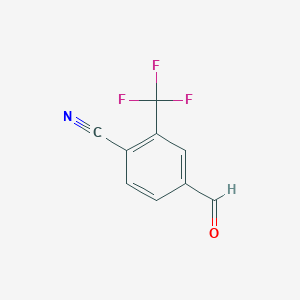

4-Formyl-2-(trifluoromethyl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzonitrile ring. It is a versatile chemical with significant potential in various scientific and industrial applications.

准备方法

The synthesis of 4-Formyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to form 4-amino-2-trifluoromethyl benzonitrile . Another method involves the use of m-trifluoromethyl fluorobenzene as a starting material, which undergoes bromination, cyano group replacement, and aminolysis substitution to yield the desired product .

化学反应分析

4-Formyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and nickel catalysts . For example, it can participate in nickel-catalyzed arylcyanation reactions to form fluvoxamine intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4-Formyl-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications. It is used as a starting material in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, and corroles, which are important in organic synthesis and pharmaceutical research . The compound’s unique structure also makes it valuable in the development of new nematicides for agricultural use .

作用机制

The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of benzimidazoles, the compound inhibits the growth of endothelial cells by interfering with cellular processes essential for their proliferation . In nematicidal applications, it affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, ultimately inhibiting the reproduction of nematode populations .

相似化合物的比较

4-Formyl-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as 3-(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzonitrile . While these compounds share the trifluoromethyl group, their positions on the benzonitrile ring differ, leading to variations in their chemical reactivity and applications. The unique combination of the formyl and trifluoromethyl groups in this compound provides distinct advantages in specific synthetic and research contexts.

生物活性

4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a formyl group (-CHO) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. These functional groups are known to enhance the compound's reactivity and stability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity and specificity, potentially leading to therapeutic effects in various biological pathways.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of CYP1A2 has been noted, suggesting potential implications for drug-drug interactions.

2. Antimicrobial Activity

Studies have shown that related compounds exhibit moderate antibacterial and antifungal activities. For instance, derivatives of similar structures have been tested against pathogens like Escherichia coli and Candida albicans, revealing promising results . While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential for similar activity.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆F₃N | Contains both formyl and trifluoromethyl groups |

| 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | C₉H₆F₄N | Lacks the nitrile group; altered reactivity profile |

| 3-Formyl-5-(trifluoromethyl)benzonitrile | C₉H₆F₃N | Different position of formyl group; potential for unique interactions |

The presence of the formyl group allows for further chemical modifications, while the trifluoromethyl group enhances stability and bioactivity.

Study on CFTR Modulators

In a study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, compounds structurally related to this compound were evaluated for their ability to enhance CFTR function. This highlights the potential therapeutic applications of such compounds in treating diseases linked to CFTR dysfunction .

Interaction Studies

Interaction studies have revealed that structurally similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, the interaction with CYP1A2 suggests that this compound could influence the metabolism of other drugs, necessitating further pharmacokinetic studies to evaluate its implications in clinical settings.

属性

IUPAC Name |

4-formyl-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOMVSHDQDYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。